

# Gamillus: A Robust Fluorescent Reporter for Imaging in Acidic Environments

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Gamillus*

Cat. No.: *B1192768*

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Gamillus** is a monomeric green fluorescent protein (GFP) cloned from the flower hat jellyfish, *Olindias formosa*.<sup>[1][2][3]</sup> It has been specifically engineered for exceptional stability and brightness in acidic environments, a significant advantage over many conventional fluorescent proteins that lose their fluorescence in low pH conditions.<sup>[1][3][4]</sup> This property makes **Gamillus** an invaluable tool for visualizing and studying acidic organelles such as lysosomes, endosomes, and autophagosomes, as well as for tracking cellular processes that involve acidic compartments, like autophagy.<sup>[2][4][5]</sup>

**Gamillus** exhibits a remarkably low pKa of 3.4, meaning it maintains 50% of its fluorescence at this highly acidic pH.<sup>[1][3][4]</sup> Its fluorescence spectrum remains constant between pH 4.5 and 9.0, covering the typical pH range of most cellular compartments.<sup>[1][4][6]</sup> Furthermore, **Gamillus** is a true monomer, which prevents the aggregation and potential artifacts that can occur with dimeric or tetrameric fluorescent proteins.<sup>[2][6]</sup> These characteristics, combined with its high brightness and photostability, position **Gamillus** as a superior fluorescent reporter for live-cell imaging in acidic environments.<sup>[1][5]</sup>

## Quantitative Data

The photophysical properties of **Gamillus** make it a robust choice for fluorescence imaging, particularly in acidic organelles. A summary of its key quantitative characteristics is provided in the table below, alongside a comparison with the widely used Enhanced Green Fluorescent Protein (EGFP) for context.

Property	Gamillus	EGFP (for comparison)	Reference
pKa	3.4	~6.0	[1][6]
Excitation Wavelength (peak)	504 nm	488 nm	[7]
Emission Wavelength (peak)	519 nm	507 nm	[7]
Quantum Yield	0.9	0.6	[7]
Molar Extinction Coefficient ( $M^{-1}cm^{-1}$ )	83,000	56,000	[7]
Brightness	74.7	33.6	[7]
Photostability ( $t_{1/2}$ in seconds)	73.2	Varies	[7]
Oligomerization State	Monomer	Monomer	[2][6]

## Experimental Protocols

The following protocols provide a general framework for using **Gamillus** to image acidic organelles and related cellular processes. Specific details may need to be optimized for different cell types and experimental questions.

### Protocol 1: General Live-Cell Imaging of Acidic Organelles with Gamillus

This protocol describes the expression of **Gamillus** in mammalian cells to visualize acidic organelles.

#### Materials:

- **Gamillus** expression plasmid (e.g., p**Gamillus**-C1 or a fusion construct targeting a specific organelle)
- Mammalian cell line (e.g., HeLa, NIH-3T3)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Transfection reagent (e.g., Lipofectamine 2000 or similar)
- Serum-free medium (e.g., Opti-MEM)
- Glass-bottom imaging dishes or chamber slides
- Fluorescence microscope equipped for live-cell imaging with appropriate filter sets for GFP

#### Procedure:

- **Cell Seeding:** The day before transfection, seed the cells onto glass-bottom imaging dishes at a density that will result in 50-80% confluency on the day of imaging.
- **Transfection:** a. In a sterile tube, dilute the **Gamillus** plasmid DNA in serum-free medium. b. In a separate sterile tube, dilute the transfection reagent in serum-free medium. c. Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow for complex formation. d. Add the transfection complexes dropwise to the cells in the imaging dish. e. Incubate the cells at 37°C in a CO<sub>2</sub> incubator for 24-48 hours to allow for protein expression.
- **Live-Cell Imaging:** a. Gently replace the culture medium with fresh, pre-warmed complete medium or a suitable imaging buffer. b. Place the imaging dish on the stage of a fluorescence microscope equipped with a live-cell imaging chamber maintained at 37°C and 5% CO<sub>2</sub>. c. Visualize the **Gamillus** fluorescence using a standard GFP filter set (e.g., excitation ~488 nm, emission ~510-550 nm). d. Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity.

## Protocol 2: Tracking Autophagy with a **Gamillus-LC3** Fusion Protein

This protocol outlines a method to monitor the process of autophagy by observing the localization of a **Gamillus-LC3** fusion protein.

Materials:

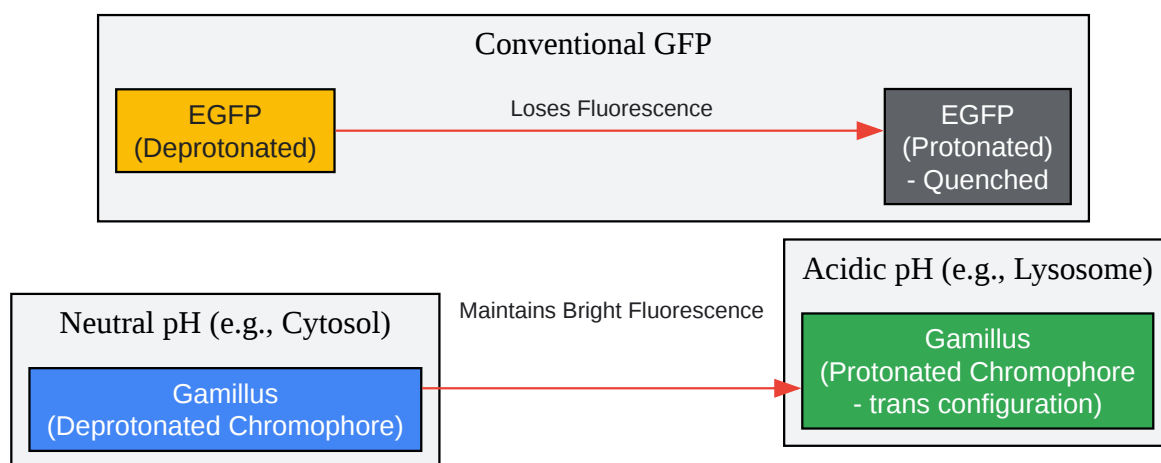
- p**Gamillus**-LC3 expression plasmid
- Mammalian cell line (e.g., HeLa, NIH-3T3)
- Complete cell culture medium
- Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS) or other autophagy-inducing agent (e.g., rapamycin)
- Transfection reagents and imaging equipment as described in Protocol 1

Procedure:

- Transfection: Transfect the cells with the p**Gamillus**-LC3 plasmid as described in Protocol 1.
- Induction of Autophagy: a. To induce autophagy through starvation, gently wash the cells with PBS and replace the complete medium with pre-warmed starvation medium. b. Incubate the cells for a desired period (e.g., 2-4 hours) to induce autophagy. A time-course experiment is recommended to determine the optimal incubation time for your cell type.
- Live-Cell Imaging: a. Image the cells as described in Protocol 1. b. In non-autophagic cells, the **Gamillus**-LC3 fluorescence should be diffuse throughout the cytoplasm. c. Upon induction of autophagy, the **Gamillus**-LC3 will be recruited to autophagosomes, appearing as distinct fluorescent puncta.
- Data Analysis: a. Quantify the number of **Gamillus**-LC3 puncta per cell in both control and treated cells. b. An increase in the number of puncta per cell is indicative of an increase in autophagosome formation and thus, autophagic activity.

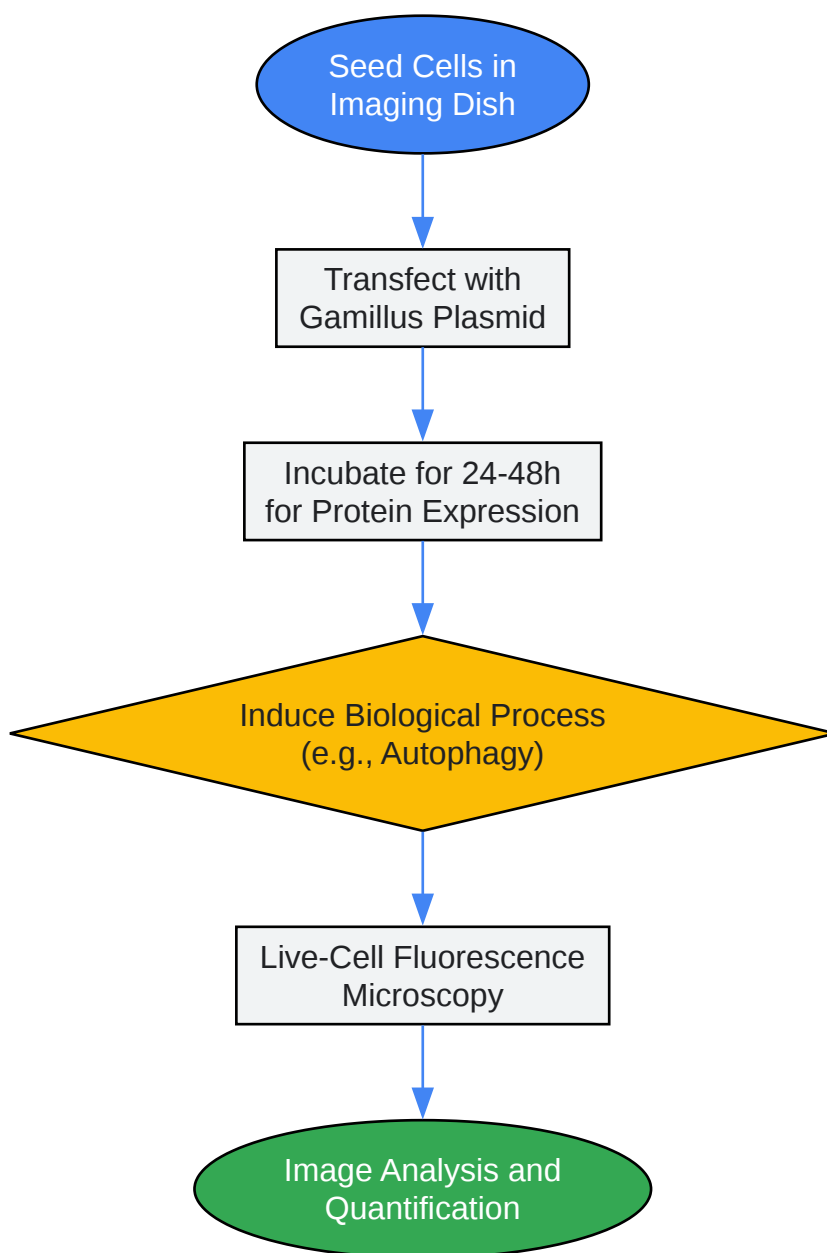
## Visualizations

The following diagrams illustrate the mechanism of **Gamillus** and a typical experimental workflow.



[Click to download full resolution via product page](#)

Caption: Mechanism of **Gamillus** fluorescence stability in acidic conditions compared to conventional GFP.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for live-cell imaging using **Gamillus**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Tracking Chaperone-Mediated Autophagy Flux with a pH-Resistant Fluorescent Reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tracking Chaperone-Mediated Autophagy Flux with a pH-Resistant Fluorescent Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
- 4. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for labeling and fixation of intact lysosomes with esterified amino acid analogs to assess lysosomal expansion in living eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Gamillus: A Robust Fluorescent Reporter for Imaging in Acidic Environments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192768#gamillus-imaging-in-acidic-environments-protocol]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)